![molecular formula C6H4ClIN2O2 B2756659 2-Chloro-4-iodo-6-nitroaniline CAS No. 873386-86-8](/img/structure/B2756659.png)
2-Chloro-4-iodo-6-nitroaniline
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Overview
Description
2-Chloro-4-iodo-6-nitroaniline is a chemical compound with the CAS Number: 873386-86-8. It has a linear formula of C6H4ClIN2O2 . The compound is a solid and should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8 degrees Celsius .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-iodo-6-nitroaniline is 1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 . This indicates the presence of chlorine, iodine, and a nitro group attached to an aniline ring.Physical And Chemical Properties Analysis
2-Chloro-4-iodo-6-nitroaniline is a solid compound with a molecular weight of 298.47 . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8 degrees Celsius .Scientific Research Applications
Crystal Engineering
2-Chloro-4-iodo-6-nitroaniline has been studied for its intricate supramolecular ordering in a triclinic polymorph . This polymorph features a high Z value and strong second harmonic generation . The triclinic polymorph is more stable by 0.89 kcal mol −1 in comparison to the orthorhombic one .
Second Harmonic Generation
The new polymorphic form of 2-Chloro-4-iodo-6-nitroaniline produces second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .
Fluorescence
Alongside the strong SHG, greenish-yellow two-photon excited fluorescence is also observed .
Intermediate in Manufacturing
2-Chloro-4-iodo-6-nitroaniline is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .
Synthesis of Niclosamide
It is also used in the synthesis of niclosamide, a molluscicide .
Biodegradation
2-Chloro-4-iodo-6-nitroaniline can be metabolized via a novel aerobic degradation pathway by Rhodococcus sp. Strain MB-P1 .
Synthesis of 2-Iodo-4-Nitrobenzonitrile
2-Iodo-4-nitroaniline may be synthesized from 2-Chloro-4-iodo-6-nitroaniline via reaction with sodium nitrite to form a diazonium salt .
Synthesis of 2-Iodo-p-Phenylenediamine
2-Iodo-p-phenylenediamine can be synthesized by reacting 2-Chloro-4-iodo-6-nitroaniline with tin (II) dihydrate in conc. HCl .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
2-Chloro-4-iodo-6-nitroaniline (2-C-4-I-6-NA) is a nitroaromatic compound . It is used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide
Biochemical Pathways
The degradation of 2-C-4-I-6-NA has been studied in Rhodococcus sp. strain MB-P1 under aerobic conditions . The strain MB-P1 utilizes 2-C-4-I-6-NA as the sole carbon, nitrogen, and energy source . The degradation of 2-C-4-I-6-NA occurs with the release of nitrite ions, chloride ions, and ammonia . During the resting cell studies, the 2-C-4-I-6-NA-induced cells of strain MB-P1 transformed 2-C-4-I-6-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .
Result of Action
strain MB-P1 results in the transformation of 2-C-4-I-6-NA to 4-A-3-CP and then to 6-CHQ .
Action Environment
The action of 2-C-4-I-6-NA can be influenced by various environmental factors. For instance, the degradation of 2-C-4-I-6-NA by Rhodococcus sp. strain MB-P1 occurs under aerobic conditions . Other factors such as temperature, pH, and the presence of other substances can also potentially influence the action, efficacy, and stability of 2-C-4-I-6-NA.
properties
IUPAC Name |
2-chloro-4-iodo-6-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGBOSXOBVKKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-6-nitroaniline |
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